tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate
Overview
Description
tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate: is an organic compound that features a fluoro-substituted phenyl group, a hydroxyethyl group, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate in the presence of a base such as sodium hydride to form an intermediate.
Hydroxyethylation: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride.
Substitution: The fluoro-substituted phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active compound.
Diagnostic Agents: Used in the development of diagnostic agents for imaging studies.
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- [2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester
- [2-(4-Bromo-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester
- [2-(4-Methyl-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester
Comparison:
- Fluoro vs. Chloro/Bromo: The fluoro-substituted compound is generally more electronegative, which can influence its reactivity and interaction with biological targets.
- Hydroxyethyl Group: The presence of the hydroxyethyl group in all these compounds allows for similar hydrogen bonding interactions.
- Unique Properties: The specific electronic and steric effects of the fluoro group make tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate unique in its reactivity and potential applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLVVSVSXNJDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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